ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
The compound “(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a novel small molecule. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of these types of compounds involves the design and creation of a new set of small molecules . The key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide is prepared by refluxing methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d] pyrimidine-5-carboxylate with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The protodeboronation of 1°, 2° and 3° alkyl boronic esters is one of the key steps in the synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are suitable for their role as potential antitumor agents . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Scientific Research Applications
Synthesis and Characterization
A significant area of research involving (Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate focuses on the synthesis and characterization of novel compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to a range of new compounds with potential biological activities. These compounds are characterized using elemental analysis and spectroscopic data, underscoring the chemical diversity and potential utility of such molecules in scientific research (Mohamed, 2021).
Antimicrobial and Antioxidant Activities
Another critical area of application is the investigation into the antimicrobial and antioxidant activities of these compounds. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent anticancer activity against colon HCT-116 human cancer cell line. This highlights the potential of such compounds in developing new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Supramolecular Aggregation and Conformational Features
Research also delves into the structural modifications leading to changes in supramolecular aggregation and conformational features of related compounds. Studies on thiazolo[3, 2-a]pyrimidines reveal significant differences in intermolecular interaction patterns based on varying substituents. This can have implications for designing molecules with specific physical or chemical properties (Nagarajaiah & Begum, 2014).
Novel Synthesis Methods
Additionally, microwave-mediated synthesis represents a modern approach to efficiently producing novel compounds. For example, microwave-mediated regioselective synthesis under solvent-free conditions has been utilized to create new pyrimido[1,2-a]pyrimidines, showcasing the effectiveness of contemporary synthesis techniques in producing complex molecules (Eynde, Hecq, Kataeva, & Kappe, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6-(4-methoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-5-34-25(32)19-14-18-21(26-20-8-6-7-13-28(20)24(18)31)29(15(2)3)22(19)27-23(30)16-9-11-17(33-4)12-10-16/h6-15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZXVMPZUGILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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